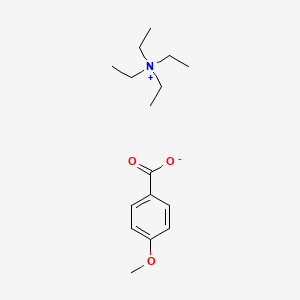
N,N,N-Triethylethanaminium 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Triethylethanaminium 4-methoxybenzoate is a chemical compound that belongs to the class of quaternary ammonium salts. It is characterized by the presence of a triethylammonium group and a 4-methoxybenzoate anion. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N-Triethylethanaminium 4-methoxybenzoate can be synthesized through the reaction of triethylamine with 4-methoxybenzoic acid. The reaction typically involves the formation of an intermediate ester, which is then quaternized to form the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The synthesis is optimized to ensure high yield and purity, often employing advanced techniques such as distillation and crystallization to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Triethylethanaminium 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where the triethylammonium group or the methoxybenzoate anion is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the methoxybenzoate anion, while reduction may produce reduced forms of the triethylammonium group.
Scientific Research Applications
N,N,N-Triethylethanaminium 4-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium compounds.
Biology: The compound is employed in biochemical assays and as a model compound for studying quaternary ammonium salts.
Industry: The compound is used in the production of surfactants, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N,N-Triethylethanaminium 4-methoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The triethylammonium group can interact with negatively charged sites on proteins, while the methoxybenzoate anion can participate in various binding interactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N,N-Triethylethanaminium iodide: Similar in structure but contains an iodide anion instead of a methoxybenzoate anion.
Tetraethylammonium chloride: Contains a chloride anion and is used in similar applications.
Tetraethylammonium nitrate: Contains a nitrate anion and is used in biochemical research.
Uniqueness
N,N,N-Triethylethanaminium 4-methoxybenzoate is unique due to the presence of the methoxybenzoate anion, which imparts specific chemical and biological properties. This makes it particularly useful in applications where the methoxybenzoate group is required for specific interactions or reactions.
Properties
CAS No. |
920754-12-7 |
|---|---|
Molecular Formula |
C16H27NO3 |
Molecular Weight |
281.39 g/mol |
IUPAC Name |
4-methoxybenzoate;tetraethylazanium |
InChI |
InChI=1S/C8H20N.C8H8O3/c1-5-9(6-2,7-3)8-4;1-11-7-4-2-6(3-5-7)8(9)10/h5-8H2,1-4H3;2-5H,1H3,(H,9,10)/q+1;/p-1 |
InChI Key |
CSTZQKTVBRGQAU-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)CC.COC1=CC=C(C=C1)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


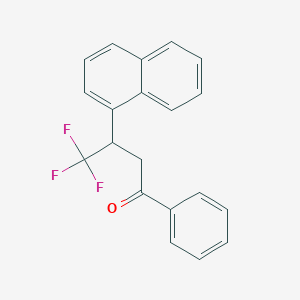

![3-[(4-Hydroxyphenyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B12632047.png)
![Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B12632053.png)
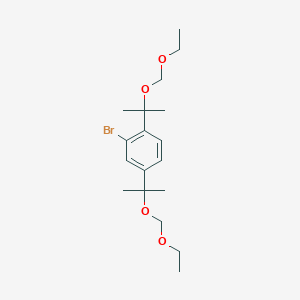
![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-fluorobenzyl)benzamide](/img/structure/B12632066.png)
![N-[(3S)-1-Benzylpyrrolidin-3-yl]-N'-hydroxyurea](/img/structure/B12632069.png)
![4-Imidazo[1,2-b]pyridazin-3-yl-1,3-thiazole-2-carboxylic acid](/img/structure/B12632076.png)
![N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]-2-methoxybenzamide](/img/structure/B12632080.png)
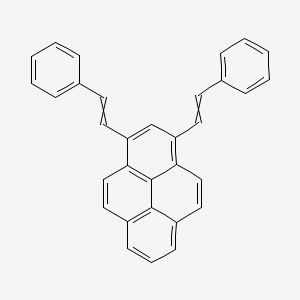
silane](/img/structure/B12632084.png)
![(Z)-3-[3-(4-butylsulfanylphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(3-imidazol-1-ylpropyl)prop-2-enamide](/img/structure/B12632085.png)
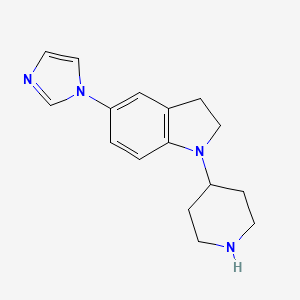
![benzyl N-[1-[[1-[[1-(1,3-dioxolan-2-yl)-3-methylbutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B12632097.png)
